molecular formula C10H18N2O2S2 B1353303 (3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione CAS No. 73037-51-1

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione

Cat. No. B1353303
CAS RN: 73037-51-1
M. Wt: 262.4 g/mol
InChI Key: VSOISORJHNBTCV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09095161B2

Procedure details

A suspension of 13.4 g (0.09 mol) of methionine, 17.2 g (0.09 mol, purity: 91%) of methioninehydantoin (IId) and 150 g of water were introduced into a 200 ml Roth steel autoclave with magnetic stirring and stirred at 160° C. for 6 hours, during which the pressure increased to 15 bar. From time to time, the autoclave was decompressed until the pressure settled at a constant 10 bar. The autoclave was then cooled in an ice bath, and the resulting suspension was filtered and the solid was washed with 75 ml of water. Finally, the solid was dried in a vacuum drying oven at 50° C. overnight. Bis[2-(methylthio)ethyl]-2,5-piperazinedione (III) was isolated as yellowish white crystals.
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4][S:5][CH3:6]>O>[CH3:6][S:5][CH2:4][CH2:3][CH:2]1[NH:1][C:7](=[O:9])[CH:2]([CH2:3][CH2:4][S:5][CH3:6])[NH:1][C:7]1=[O:9]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 160° C. for 6 hours, during which the pressure
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
increased to 15 bar
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with 75 ml of water
CUSTOM
Type
CUSTOM
Details
Finally, the solid was dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CSCCC1C(NC(C(N1)=O)CCSC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09095161B2

Procedure details

A suspension of 13.4 g (0.09 mol) of methionine, 17.2 g (0.09 mol, purity: 91%) of methioninehydantoin (IId) and 150 g of water were introduced into a 200 ml Roth steel autoclave with magnetic stirring and stirred at 160° C. for 6 hours, during which the pressure increased to 15 bar. From time to time, the autoclave was decompressed until the pressure settled at a constant 10 bar. The autoclave was then cooled in an ice bath, and the resulting suspension was filtered and the solid was washed with 75 ml of water. Finally, the solid was dried in a vacuum drying oven at 50° C. overnight. Bis[2-(methylthio)ethyl]-2,5-piperazinedione (III) was isolated as yellowish white crystals.
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4][S:5][CH3:6]>O>[CH3:6][S:5][CH2:4][CH2:3][CH:2]1[NH:1][C:7](=[O:9])[CH:2]([CH2:3][CH2:4][S:5][CH3:6])[NH:1][C:7]1=[O:9]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 160° C. for 6 hours, during which the pressure
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
increased to 15 bar
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with 75 ml of water
CUSTOM
Type
CUSTOM
Details
Finally, the solid was dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CSCCC1C(NC(C(N1)=O)CCSC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.